![molecular formula C16H26Cl2N2O B4174359 N-(3-ethoxybenzyl)quinuclidin-3-amine dihydrochloride](/img/structure/B4174359.png)
N-(3-ethoxybenzyl)quinuclidin-3-amine dihydrochloride
Übersicht
Beschreibung
N-(3-ethoxybenzyl)quinuclidin-3-amine dihydrochloride, also known as E2027, is a novel and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines involved in immune response and inflammation. E2027 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various autoimmune and inflammatory diseases.
Wirkmechanismus
N-(3-ethoxybenzyl)quinuclidin-3-amine dihydrochloride selectively inhibits JAK3, which is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-(3-ethoxybenzyl)quinuclidin-3-amine dihydrochloride blocks the downstream signaling pathways of these cytokines, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects:
N-(3-ethoxybenzyl)quinuclidin-3-amine dihydrochloride has been shown to have potent anti-inflammatory and immunosuppressive effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-17 (IL-17). N-(3-ethoxybenzyl)quinuclidin-3-amine dihydrochloride has also been shown to reduce the proliferation of T-cells and B-cells, which are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-ethoxybenzyl)quinuclidin-3-amine dihydrochloride is its selectivity for JAK3, which reduces the risk of off-target effects. N-(3-ethoxybenzyl)quinuclidin-3-amine dihydrochloride has also shown good oral bioavailability and pharmacokinetic properties in preclinical studies, which make it a potential candidate for oral administration. However, the long-term safety and efficacy of N-(3-ethoxybenzyl)quinuclidin-3-amine dihydrochloride in humans are still unknown, and further studies are needed to evaluate its potential as a therapeutic agent.
Zukünftige Richtungen
Future research on N-(3-ethoxybenzyl)quinuclidin-3-amine dihydrochloride could focus on its potential therapeutic applications in other autoimmune and inflammatory diseases, such as multiple sclerosis, lupus, and type 1 diabetes. Further studies could also evaluate the safety and efficacy of N-(3-ethoxybenzyl)quinuclidin-3-amine dihydrochloride in clinical trials, and investigate its potential as a combination therapy with other immunosuppressive agents. Lastly, the development of more selective JAK3 inhibitors could provide new insights into the role of JAK3 in immune response and inflammation.
Wissenschaftliche Forschungsanwendungen
N-(3-ethoxybenzyl)quinuclidin-3-amine dihydrochloride has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Preclinical studies have shown that N-(3-ethoxybenzyl)quinuclidin-3-amine dihydrochloride inhibits the activation of JAK3-dependent cytokine signaling pathways, leading to a reduction in inflammation and immune response.
Eigenschaften
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.2ClH/c1-2-19-15-5-3-4-13(10-15)11-17-16-12-18-8-6-14(16)7-9-18;;/h3-5,10,14,16-17H,2,6-9,11-12H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKBOSRATWNEPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC2CN3CCC2CC3.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-ethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.